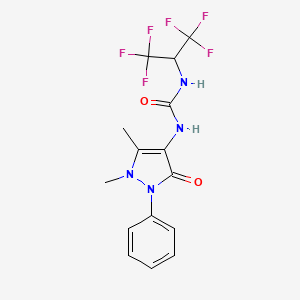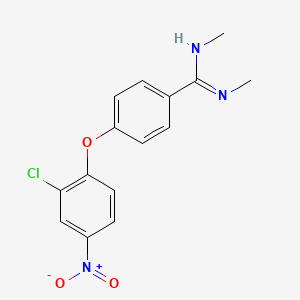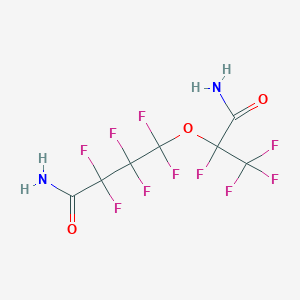
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with phenyl and dimethyl groups, and a urea moiety attached to a hexafluoropropyl group. Its distinct structure makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, in the presence of an acid catalyst.
Substitution Reactions: The phenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Urea Formation: The urea moiety is formed by reacting the pyrazole derivative with an isocyanate, such as hexafluoropropyl isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient catalysts and purification techniques.
化学反应分析
Types of Reactions
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hexafluoropropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
Similar Compounds
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a trifluoroethyl group instead of a hexafluoropropyl group.
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methyl)urea: Contains a methyl group instead of a hexafluoropropyl group.
Uniqueness
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H14F6N4O2 |
|---|---|
分子量 |
396.29 g/mol |
IUPAC 名称 |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
InChI |
InChI=1S/C15H14F6N4O2/c1-8-10(11(26)25(24(8)2)9-6-4-3-5-7-9)22-13(27)23-12(14(16,17)18)15(19,20)21/h3-7,12H,1-2H3,(H2,22,23,27) |
InChI 键 |
RUNPYPREXUBKFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)

![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B12469504.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate](/img/structure/B12469508.png)

![N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)
![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
